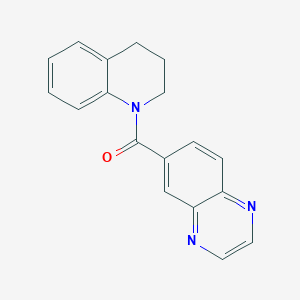

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

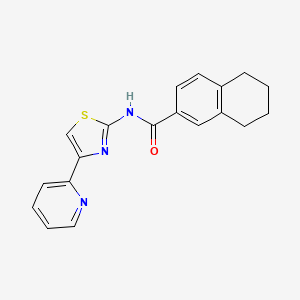

“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is a chemical compound with the molecular formula C18H15N3O . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been associated with various biological activities and have been used in the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is based on the quinoxaline scaffold, which is a bicyclic compound consisting of fused benzene and pyrazine rings . The nitrogen atom of the quinolin-6-yl moiety forms a hydrogen bond with the backbone amide NH of His283 in the hinge region of the kinase .Wissenschaftliche Forschungsanwendungen

a. Anticancer Agents:

- Research suggests that derivatives of this compound possess antiproliferative activity against cancer cells. Their ability to inhibit specific enzymes or pathways makes them potential candidates for cancer therapy .

- The ketone moiety in the structure contributes to anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant for treating inflammatory diseases .

- Quinoxalin-6-yl ketones have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring their potential as novel antibiotics .

Pharmaceutical Applications

The compound’s versatility extends to pharmaceutical research:

a. Drug Design:- Scientists use “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” as a scaffold for designing new drugs. By modifying its substituents, they create analogs with improved pharmacokinetic properties .

- Some derivatives exhibit neuroprotective effects, making them relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemistry

In agriculture, these compounds find applications:

a. Pesticides:- Researchers explore their potential as eco-friendly pesticides. Their selective action against pests and minimal impact on non-target organisms make them attractive alternatives .

- Some derivatives act as plant growth regulators, influencing seed germination, root development, and flowering .

Material Science

The compound’s unique structure also has implications in material science:

a. Organic Semiconductors:- Quinoxalin-6-yl ketones can serve as building blocks for organic semiconductors. Their π-conjugated systems make them useful in electronic devices .

Conclusion

“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” holds immense potential across various scientific domains. Its applications span from medicine to agriculture, offering exciting avenues for further research and development.

Kiran, Payal Rani, Sandhya Chahal, Jayant Sindhu, Sudhir Kumar, Rajender S. Varma, and Rajvir Singh. “Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future.” New Journal of Chemistry 45, no. 40 (2021): 17049-17067. Link “Recent advances in the direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation.” Organic & Biomolecular Chemistry 17, no. 24 (2019): 5900-5915. Link

Wirkmechanismus

The mechanism of action of quinoxaline derivatives often involves interactions with key proteins. For example, a docking model of ALK5: 7 complex showed that the nitrogen atom of the quinolin-6-yl moiety formed a hydrogen bond with the backbone amide NH of His283 in the hinge region of the kinase, originally a binding pocket for the adenine ring of ATP .

Zukünftige Richtungen

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, the study and development of quinoxaline derivatives, including “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone”, may have significant implications for future medicinal chemistry.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWQJNIYZWWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)

![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)

![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)